1,6a-Dihydropentalene
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Overview
Description
1,6a-Dihydropentalene is an organic compound with the molecular formula C₈H₈. The compound is characterized by its bicyclic ring structure, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6a-Dihydropentalene can be synthesized through several methods. One common approach involves the controlled, anaerobic pyrolysis of suitable precursors such as isodicyclopentadiene . This method involves treating dihydrodicyclopentadiene with acetic anhydride and selenium dioxide, followed by dehydration over alumina at high temperatures . Another method includes the reaction of acetylene-bis(phosphonous-bisdimethylamide) with tetraphenyl-cyclopentadienone .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,6a-Dihydropentalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Substitution: Substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) and other bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-compounds, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
1,6a-Dihydropentalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,6a-Dihydropentalene exerts its effects involves its interaction with various molecular targets and pathways. Its bicyclic structure allows it to participate in cycloaddition reactions, forming complex polycyclic scaffolds . These interactions are crucial for its applications in materials chemistry and dynamic combinatorial chemistry .
Comparison with Similar Compounds
Pentalene (C₈H₆): Unlike 1,6a-Dihydropentalene, pentalene is planar and exhibits anti-aromaticity.
Cyclooctatetraene (C₈H₈): This compound is flexible and non-planar, contrasting with the rigid structure of this compound.
Fulvenes: These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness: this compound’s uniqueness lies in its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61771-83-3 |
---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1,6a-dihydropentalene |
InChI |
InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-5,8H,6H2 |
InChI Key |
QWRPWKLDIIPCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC21 |
Origin of Product |
United States |
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